Cisplatin is a Platinum-based Drug.
Cisplatin is the prototype platinum coordination complex classified as an alkylating agent and used intravenously in the treatment of several forms of cancer. Cisplatin has been associated with a low rate of serum enzyme elevations and with rare cases of clinically apparent, acute liver injury.
Cisplatin is an alkylating-like inorganic platinum agent (cis-diamminedichloroplatinum) with antineoplastic activity. Cisplatin forms highly reactive, charged, platinum complexes which bind to nucleophilic groups such as GC-rich sites in DNA inducing intrastrand and interstrand DNA cross-links, as well as DNA-protein cross-links. These cross-links result in apoptosis and cell growth inhibition.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of cisplatin correlates with cellular arrest in the G2 phase of the cell cycle.
cisplatin
CAS No.: 14913-33-8
Cat. No.: VC21170114
Molecular Formula: Cl2H6N2Pt
Molecular Weight: 300.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14913-33-8 |
---|---|
Molecular Formula | Cl2H6N2Pt |
Molecular Weight | 300.05 g/mol |
IUPAC Name | azane;dichloroplatinum |
Standard InChI | InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |
Standard InChI Key | LXZZYRPGZAFOLE-UHFFFAOYSA-L |
SMILES | N.N.Cl[Pt]Cl |
Canonical SMILES | N.N.Cl[Pt]Cl |
Introduction
Historical Background
Rosenberg noticed that when platinum electrodes corroded in the test solution, the resulting compound (later identified as cisplatin) inhibited cell division in Escherichia coli. This accidental discovery prompted further investigations, leading to the publication of these remarkable findings in the journal Nature. Three years later, Rosenberg demonstrated cisplatin's ability to cure tumors in mice . This groundbreaking work culminated in cisplatin becoming the first FDA-approved platinum compound for cancer treatment in 1978 .
Chemical Properties and Structure
Cisplatin (cis-diamminedichloroplatinum(II)) is characterized by specific physicochemical properties that underpin its biological activity. The compound has the chemical formula Cl₂H₆N₂Pt and a molecular weight of 300.04 . Its IUPAC name is cis-diamminedichloroplatinum(II), though it is known by numerous synonyms including CDDP, DDP, and cis-platinum .
Table 1: Physical and Chemical Properties of Cisplatin
Property | Value |
---|---|
Chemical Formula | Cl₂H₆N₂Pt |
Molecular Weight | 300.04 |
Melting Point | 270°C (decomposition) |
Density | 3.7 g/cm³ |
Bulk Density | 850 kg/m³ |
Form | Crystalline |
Color | Yellow |
Water Solubility | <0.1 g/100 mL at 19°C |
Storage Temperature | 2-8°C |
Stability | Stable; incompatible with oxidizing agents, aluminum, antioxidants |
Physically, cisplatin appears as a yellow crystalline solid that decomposes at temperatures around 270°C. It is sparingly soluble in water (<0.1 g/100 mL at 19°C) but dissolves readily in dimethylformamide (DMF) . The compound remains stable under normal conditions but shows incompatibility with oxidizing agents, aluminum, and antioxidants .
Mechanism of Action
Cisplatin's anticancer activity stems from its ability to disrupt DNA structure and function through multiple mechanisms. Upon administration, the drug undergoes activation through an aquation process wherein the chloride ligands are replaced by water molecules, forming positively charged platinum complexes .
DNA Interaction
The activated cisplatin readily reacts with nucleophilic sites on DNA, forming both inter- and intrastrand crosslinks . The most common cisplatin-DNA adduct formation occurs through covalent binding at the N7 positions of the imidazole ring of two adjacent guanines . These structural modifications prevent DNA replication and transcription, ultimately triggering apoptotic cell death .
This mechanism differs somewhat from traditional alkylating agents, though the end result—disruption of DNA structure and function—remains similar. The platinum-DNA adducts create distortions in the DNA helix that are recognized by cellular proteins, initiating various signal transduction pathways .
Pharmacokinetics
Understanding cisplatin's pharmacokinetic profile is essential for optimizing therapeutic regimens and managing toxicity.
Distribution and Metabolism
Following intravenous administration, cisplatin becomes widely distributed throughout the body, with particular concentration in the liver and kidneys . The drug demonstrates high protein binding, with approximately 90% bound to plasma proteins within four hours of infusion through covalent attachment .
Cisplatin accumulates at significantly higher levels in renal parenchymal cells compared to blood and other organs, partly explaining its pronounced nephrotoxicity . The elimination from blood proceeds slowly, with a terminal elimination half-life ranging from 5 to 10 days .
Biotransformation
Metabolism primarily involves aquation reactions, which occur more extensively once the drug distributes beyond the plasma compartment . Additional metabolic pathways include reactions with glutathione and cysteine, forming various metabolites . These biotransformation processes can influence both the efficacy and toxicity profile of cisplatin therapy.
Clinical Applications
Cisplatin has demonstrated remarkable efficacy against diverse cancer types, establishing itself as a cornerstone of modern chemotherapy regimens.
Cancer Types Treated
The clinical utility of cisplatin extends to numerous malignancies:
Perhaps the most dramatic impact has been observed in testicular cancer, where cisplatin-based therapy combined with early detection has improved cure rates from approximately 10% to nearly 100% . This remarkable achievement underscores cisplatin's transformative role in oncology.
Treatment Protocols
Cisplatin is administered intravenously, typically as part of combination regimens with other chemotherapeutic agents. The dosage and schedule vary depending on the cancer type, patient characteristics, and concurrent medications.
Table 2: Common Cisplatin-Based Combination Regimens
Combination | Drugs and Dosage | Schedule |
---|---|---|
PC (Paclitaxel + Cisplatin) | Paclitaxel 135 mg/m² + Cisplatin 50 mg/m² | Paclitaxel over 24 hours day 1, Cisplatin day 2, every 3 weeks |
VC (Vinorelbine + Cisplatin) | Vinorelbine 30 mg/m² + Cisplatin 50 mg/m² | Vinorelbine days 1 and 8, Cisplatin day 1, every 3 weeks |
GC (Gemcitabine + Cisplatin) | Gemcitabine 1,000 mg/m² + Cisplatin 50 mg/m² | Gemcitabine days 1 and 8, Cisplatin day 1, every 3 weeks |
TC (Topotecan + Cisplatin) | Topotecan 0.75 mg/m² + Cisplatin 50 mg/m² | Topotecan days 1-3, Cisplatin day 1, every 3 weeks |
Toxicity and Side Effects
Despite its therapeutic efficacy, cisplatin is associated with significant toxicities that can limit its clinical utility and negatively impact patient quality of life.
Major Adverse Effects
Cisplatin exhibits a broad spectrum of toxicities affecting multiple organ systems:
Table 3: Major Side Effects of Cisplatin
System Affected | Side Effects |
---|---|
Renal | Nephrotoxicity, elevated BUN and creatinine, necrosis, altered epithelial cells |
Neurological | Neurotoxicity, numbness, seizures |
Auditory | Ototoxicity |
Gastrointestinal | Nausea, vomiting, distress |
Hematological | Myelosuppression, electrolyte disturbances |
Hepatic | Hepatotoxicity |
Reproductive | Azoospermia, impotence |
Cardiovascular | Myocardial infarction, thrombotic events |
Other | Alopecia, ocular toxicity, inappropriate secretion of antidiuretic hormone |
Nephrotoxicity
Nephrotoxicity represents the most significant dose-limiting adverse effect of cisplatin therapy. Approximately 20-30% of patients receiving cisplatin will develop acute renal injury despite preventive measures . This toxicity stems from several mechanisms:
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Preferential uptake into renal cells via organic cation transporter 2 and copper transporter 1
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Induction of apoptotic pathways within renal parenchymal cells
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Activation of inflammatory processes through TNF-alpha induction
Clinically, nephrotoxicity presents as elevated blood urea nitrogen (BUN) and creatinine levels. With repeated dosing, these effects can accumulate and potentially progress to necrosis, altered epithelial cells, cast formation, and thickening of tubular basement membranes . Fortunately, nephrotoxicity is generally reversible upon discontinuation of treatment, and protective strategies such as sodium thiosulfate administration may mitigate renal damage .
Neurotoxicity
Neurotoxicity represents another dose-limiting adverse effect of cisplatin treatment. It typically begins with peripheral numbness but can progress to severe neuropathy and even seizures in some cases . The underlying mechanisms involve direct damage to dorsal root ganglia and peripheral nerves.
Resistance Mechanisms
Despite its efficacy, the development of resistance to cisplatin poses a significant clinical challenge in cancer treatment.
Cellular Mechanisms of Resistance
Multiple mechanisms contribute to cisplatin resistance:
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Reduced intracellular drug accumulation through decreased uptake or increased efflux
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Cytosolic inactivation of cisplatin through binding to glutathione and metallothioneins
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Changes in the expression of oncogenes and tumor suppressor genes
This multifaceted resistance presents challenges for sustained clinical efficacy, necessitating alternative strategies and combination approaches.
Combination Therapies and Future Directions
To address the limitations of cisplatin monotherapy, significant research has focused on combination approaches and novel formulations.
Current Combination Strategies
The combination of cisplatin with other chemotherapeutic agents has shown improved efficacy compared to monotherapy in various cancers. These approaches aim to overcome resistance mechanisms and reduce toxicity through synergistic interactions and dose adjustments .
Phase III clinical trials have evaluated multiple cisplatin-containing doublet combinations in conditions such as advanced cervical carcinoma, demonstrating varying efficacy and toxicity profiles .
Novel Developments
Building on cisplatin's framework, five additional platinum-based drugs have been developed to improve therapeutic outcomes . These include carboplatin and oxaliplatin, which show modified toxicity profiles while maintaining anticancer efficacy.
Further innovations include:
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Liposomal formulations to enhance delivery and reduce systemic toxicity
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Injectable collagen matrix gels containing cisplatin for localized treatment
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Combinational approaches with targeted therapies and immunotherapeutic agents
These developments aim to enhance cisplatin's efficacy while mitigating its adverse effects, extending the clinical utility of platinum-based chemotherapy.
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